molecular formula C17H21N3O B6474187 2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine CAS No. 2640899-40-5

2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine

Cat. No.: B6474187
CAS No.: 2640899-40-5
M. Wt: 283.37 g/mol
InChI Key: OYUCNFQASFEGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine, also known as CMPEA, is a novel compound that has been widely studied for its potential applications in medicinal chemistry. CMPEA is a member of the pyrimidine family of heterocyclic compounds, which are known for their wide range of biological activities. CMPEA has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative diseases. In particular, this compound has been studied for its potential anti-tumor activity in several types of cancer, including breast cancer, prostate cancer, and lung cancer. In addition, this compound has been studied for its potential anti-inflammatory and neuroprotective effects in a variety of neurological diseases, including Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine is still not fully understood. However, it is believed that this compound has several potential mechanisms of action, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. In particular, this compound has been found to inhibit the activity of several key enzymes involved in cell proliferation, including cyclin-dependent kinases and cyclin-dependent kinase inhibitors. In addition, this compound has been found to induce apoptosis in several types of cancer cells, and to modulate the immune system by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects in a variety of neurological diseases, including Alzheimer’s disease and Parkinson’s disease. Furthermore, this compound has been found to have anti-tumor activity in several types of cancer, including breast cancer, prostate cancer, and lung cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine for laboratory experiments is its low toxicity. This compound has been found to be relatively non-toxic at concentrations up to 1 mM, which makes it a safe and effective compound for laboratory experiments. However, it is important to note that this compound is not a water-soluble compound, so it must be dissolved in an appropriate solvent before use.

Future Directions

The potential future directions for 2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine research include the development of novel therapeutic strategies, the investigation of its effects on other diseases, and the exploration of its potential as a drug delivery system. In addition, further research is needed to understand the exact mechanism of action of this compound and to identify potential biomarkers that can be used to monitor its effects. Finally, further research is needed to explore the potential of this compound as an adjuvant therapy for existing treatments, as well as to develop new formulations of this compound for improved bioavailability and efficacy.

Synthesis Methods

The synthesis of 2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine is a multi-step process that involves several steps including the synthesis of the pyrimidine ring, the attachment of a methyl group, and the attachment of the cyclopropyl group. The synthesis of this compound begins with the synthesis of the pyrimidine ring, which is accomplished by the reaction between 2-chloro-N-(2-methoxy-4-phenylethyl)-6-methylpyrimidine and ethylenediamine. This reaction is followed by the attachment of a methyl group to the pyrimidine ring, which is accomplished by the reaction between the product of the previous reaction and dimethyl sulfate. Finally, the cyclopropyl group is attached to the pyrimidine ring by the reaction between the product of the previous reaction and 2-chlorocyclopropane.

Properties

IUPAC Name

2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12-11-16(20-17(19-12)14-5-6-14)18-10-9-13-3-7-15(21-2)8-4-13/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUCNFQASFEGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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